molecular formula C14H13N3O5 B6171865 1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea CAS No. 182498-30-2

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B6171865
CAS No.: 182498-30-2
M. Wt: 303.3
InChI Key:
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Description

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-hydroxy-4-nitroaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-amino-4-nitrophenyl)-3-(2-methoxyphenyl)urea.

Scientific Research Applications

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-4-nitrophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical properties and applications.

    1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)urea: Lacks the nitro group, which may influence its reactivity and biological activity.

Uniqueness

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both nitro and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

182498-30-2

Molecular Formula

C14H13N3O5

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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